Acrylate de pentafluorophényle

Vue d'ensemble

Description

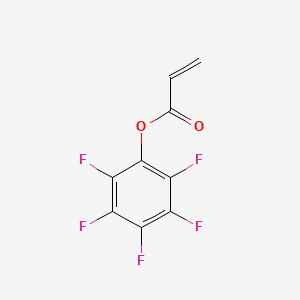

Pentafluorophenyl acrylate is a highly fluorinated polymer. It features the pentafluorophenyl ester functionality, from which its properties and applications result . It is most commonly used in post-polymerization modification to synthesize functional polyacrylamides or polyacrylates .

Synthesis Analysis

Commonly, poly(pentafluorophenyl acrylate) is synthesized by free radical polymerization of the monomer pentafluorophenyl acrylate . Additionally, pentafluorophenyl acrylate can be successfully polymerized by RAFT polymerization to yield homopolymers, copolymers, or block copolymers .Molecular Structure Analysis

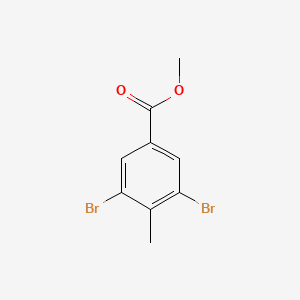

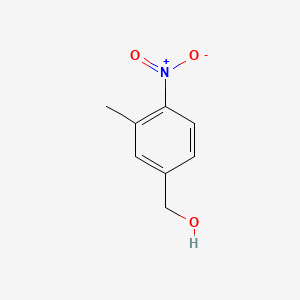

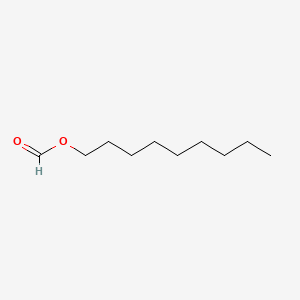

The molecular formula of Pentafluorophenyl acrylate is C9H3F5O2. It has an average mass of 238.111 Da and a monoisotopic mass of 238.005325 Da .Chemical Reactions Analysis

Poly(pentafluorophenyl acrylate) is a polymeric active ester and hence features an inherent reactivity towards nucleophiles such as amines . It is therefore used in the preparation of polyacrylamides by reacting it with amines . Pentafluorophenyl acrylate can undergo reversible addition fragmentation transfer (RAFT) polymerization with oligoethylene glycol acrylate (OEGA) or diethylene glycol acrylate (DEGA) .Physical And Chemical Properties Analysis

Pentafluorophenyl acrylate is a colorless to clear yellow liquid . Its initial boiling point and boiling range is 197 °C and it has a flash point of 68 °C .Applications De Recherche Scientifique

Systèmes d'administration de médicaments

Le poly(acrylate de pentafluorophényle) est utilisé dans la création de polymères fonctionnels par modification post-polymérisation. Ces polymères sont ensuite utilisés dans les systèmes d'administration de médicaments pour transporter efficacement les médicaments dans le corps .

Surfaces fonctionnelles

Le même processus de modification post-polymérisation est utilisé pour développer des surfaces fonctionnelles, qui ont diverses applications, notamment les dispositifs biomédicaux et les capteurs .

Synthèse de nanoparticules

L'this compound contribue à la synthèse de nanoparticules, qui peuvent être utilisées dans de nombreux domaines tels que l'électronique, la catalyse et la médecine .

Création de polymères poreux

Ce composé est essentiel à la préparation de polymères hautement poreux, qui ont des applications dans la filtration, la catalyse et comme échafaudages pour l'ingénierie tissulaire .

Techniques de polymérisation

L'this compound peut subir une polymérisation par transfert d'addition-fragmentation réversible (RAFT), une méthode utilisée pour créer des polymères avec des structures et des fonctionnalités spécifiques .

Chimie de bioconjugaison

En chimie de bioconjugaison, les esters de pentafluorophényle sont préférés en raison de leur solubilité dans les solvants organiques et de leur résistance à l'hydrolyse, ce qui les rend adaptés à la création de bioconjugués pour le diagnostic et la thérapeutique .

Micelles polymériques sensibles au pH

Le composé est utilisé pour construire des micelles polymériques sensibles au pH, qui sont des vecteurs prometteurs pour l'administration de médicaments anticancéreux en raison de leur capacité à libérer des médicaments en réponse aux niveaux de pH des différents environnements au sein de l'organisme .

Mécanisme D'action

Target of Action

Pentafluorophenyl acrylate (PFPA) is a highly fluorinated polymer that features the pentafluorophenyl ester functionality . Its primary targets are nucleophiles such as amines .

Mode of Action

PFPA is a polymeric active ester and hence features an inherent reactivity towards nucleophiles such as amines . It interacts with its targets by reacting with them, which results in the preparation of polyacrylamides .

Biochemical Pathways

PFPA can undergo reversible addition fragmentation transfer (RAFT) polymerization with oligoethylene glycol acrylate (OEGA) or diethylene glycol acrylate (DEGA) . This process allows for the synthesis of homopolymers, copolymers, or block copolymers . The resulting polyacrylamides can be found in drug delivery, functional surfaces, and nanoparticles .

Pharmacokinetics

Its solubility in organic solvents and stability towards hydrolysis make it advantageous for use in post-polymerization modification .

Result of Action

The result of PFPA’s action is the synthesis of functional polyacrylamides or polyacrylates . These polyacrylamides have applications in drug delivery, functional surfaces, and nanoparticles .

Action Environment

The action of PFPA is influenced by environmental factors such as pH. For instance, pH-responsive polymeric micelles constructed from PFPA have been shown to undergo disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation . This pH-responsiveness was responsible for the faster and greater in vitro release of encapsulated drugs in an acidic environment than neutral pH .

Safety and Hazards

Orientations Futures

Pentafluorophenyl acrylate finds application in the synthesis of functional polymers by post-polymerization modification . Applications of the resulting polyacrylamides can be found in drug delivery, functional surfaces, and nanoparticles . It has also been used in the preparation of pH-responsive polymeric micelles for controlled release of anti-cancer drugs .

Analyse Biochimique

Biochemical Properties

Pentafluorophenyl acrylate plays a significant role in biochemical reactions, particularly in the formation of single-chain polymer nanoparticles (SCNPs). These nanoparticles mimic the functions of proteins and can be functionalized without altering their backbone structure . Pentafluorophenyl acrylate interacts with various biomolecules, including enzymes and proteins, through its activated ester moieties. These interactions facilitate the substitution of the activated pentafluorophenyl esters with a variety of amines, resulting in water-soluble SCNPs with diverse functionalities .

Cellular Effects

Pentafluorophenyl acrylate has been shown to influence cellular processes, particularly in the context of drug delivery. For example, pH-responsive polymeric micelles constructed from poly(pentafluorophenyl acrylate) have been used as carriers for anti-cancer drugs . These micelles can encapsulate hydrophobic drugs and release them in response to changes in pH, thereby enhancing the drug’s efficacy and reducing its toxicity. Cellular uptake studies have revealed that these micelles are internalized into cells via endocytosis and exhibit cytotoxicity in a dose-dependent manner .

Molecular Mechanism

At the molecular level, pentafluorophenyl acrylate exerts its effects through binding interactions with biomolecules. It is a polymeric active ester that reacts with nucleophiles such as amines to form polyacrylamides . This reactivity is advantageous for post-polymerization modification, allowing for the synthesis of multifunctional materials. Additionally, pentafluorophenyl acrylate can undergo reversible addition-fragmentation chain transfer (RAFT) polymerization, yielding homopolymers, copolymers, or block copolymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentafluorophenyl acrylate can change over time due to its stability and degradation properties. The compound is known for its stability towards hydrolysis, which makes it suitable for long-term applications . Its reactivity towards nucleophiles means that it can undergo chemical modifications over time, potentially altering its effects on cellular function. Studies have shown that pentafluorophenyl acrylate-based materials maintain their functional properties even after extended periods of incubation .

Dosage Effects in Animal Models

The effects of pentafluorophenyl acrylate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including toxicity and allergic reactions . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of pentafluorophenyl acrylate-based materials.

Metabolic Pathways

Pentafluorophenyl acrylate is involved in various metabolic pathways, particularly those related to the biodegradation of acrylic polymers. Microorganisms and enzymes play a crucial role in breaking down the chemical structure of pentafluorophenyl acrylate, leading to the formation of polyacrylic acid and other metabolites . These metabolic pathways are essential for understanding the environmental fate and potential health effects of pentafluorophenyl acrylate.

Transport and Distribution

Within cells and tissues, pentafluorophenyl acrylate is transported and distributed through interactions with transporters and binding proteins. For instance, pentafluorophenyl-functionalized SCNPs have been shown to facilitate the controlled delivery of therapeutics by mimicking the pharmacokinetic behavior of natural proteins . This transport mechanism ensures that the compound reaches its target sites effectively, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of pentafluorophenyl acrylate is influenced by its chemical structure and post-translational modifications. Studies have shown that pH-responsive polymeric micelles constructed from poly(pentafluorophenyl acrylate) can localize within specific cellular compartments, such as endosomes, due to their pH-sensitive properties . This targeted localization enhances the compound’s activity and function, making it a valuable tool for drug delivery and other biomedical applications.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOWDPMCXHVGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71195-86-3 | |

| Record name | Poly(pentafluorophenyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30379756 | |

| Record name | Pentafluorophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71195-85-2 | |

| Record name | Pentafluorophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)

![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)